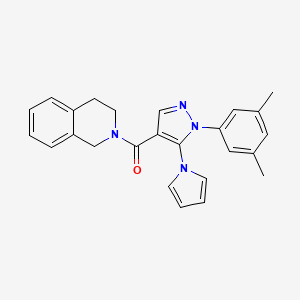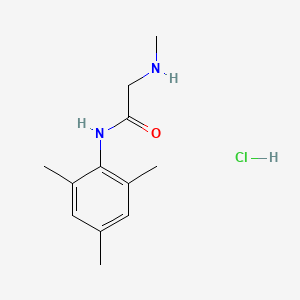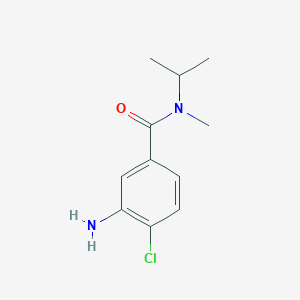
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic compound composed of several distinct functional groups, including a pyrazole ring and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions that necessitate precise control of conditions, including temperature, solvent choice, and reagent stoichiometry. Here's a general synthetic route:
Formation of the Pyrazole Ring: Starting from a precursor such as a hydrazine derivative and an alpha-ketoester, a cyclization reaction forms the 1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxaldehyde.
Synthesis of the Dihydroisoquinoline Moiety: Using a Bischler-Napieralski cyclization, an aromatic amine and an aliphatic aldehyde undergo condensation to form the dihydroisoquinoline scaffold.
Coupling Reactions: The methanone linkage is formed via coupling reactions using appropriate cross-coupling agents such as palladium-catalyzed cross-coupling with aryl halides and boronic acids.
Industrial Production Methods
Scaling the synthesis for industrial production involves optimizing each step for yield and purity. This often means employing flow chemistry for continuous production, using catalysts to improve reaction efficiency, and rigorous purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the pyrazole ring or the dimethylphenyl group.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: Various electrophilic and nucleophilic substitution reactions can modify the dihydroisoquinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles such as alkyl halides.
Major Products Formed
Oxidation: Products may include corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines, depending on the reduction targets.
Substitution: Various substituted analogs of the original compound.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis, the compound’s diverse functional groups make it a versatile intermediate in creating more complex molecules.
Biology
Its bioactive potential is explored in drug design and development, targeting specific enzymes or receptors due to its multi-functional framework.
Medicine
Preliminary studies suggest applications in medicinal chemistry, particularly in designing new therapeutic agents for diseases where pyrazole or dihydroisoquinoline derivatives have shown efficacy.
Industry
Mechanism of Action
The precise mechanism by which this compound exerts its effects varies depending on its application. In a biochemical context, it might interact with specific molecular targets such as enzymes or receptors. For instance, the pyrazole ring could inhibit certain enzymes through competitive inhibition, while the dihydroisoquinoline moiety might interact with receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydroisoquinolin-1-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanone
(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
Uniqueness
What sets (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone apart is its unique combination of functional groups that confer distinct physicochemical properties and biological activities. This structural uniqueness provides a broader range of reactions and applications.
Hope this satisfies your curiosity! What's next?
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3,5-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-18-13-19(2)15-22(14-18)29-24(27-10-5-6-11-27)23(16-26-29)25(30)28-12-9-20-7-3-4-8-21(20)17-28/h3-8,10-11,13-16H,9,12,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXHQUNTQQYRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)N5C=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2536849.png)
![3-METHANESULFONYL-1-[4-(TRIFLUOROMETHOXY)BENZOYL]PYRROLIDINE](/img/structure/B2536850.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2536851.png)
![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536853.png)

![1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2536855.png)
![3-(3,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2536856.png)

![2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2536860.png)

![N-(4-butylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536866.png)
![2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2536867.png)
